Lipophilicity Advantage: 1-Cyclopropyl-2-hydroxypropan-1-one Exhibits >6-fold Lower Computed logP than the Phenyl Analog
The cyclopropyl-substituted acyloin demonstrates a computed partition coefficient (XLogP3 = 0.2) that is approximately 1 log unit lower than that of its direct aryl comparator 2-hydroxy-1-phenylpropan-1-one (logP = 1.25) [1]. This represents a greater than 6-fold difference in predicted lipophilicity, placing the cyclopropyl compound closer to the optimal range for oral drug-likeness per Lipinski's Rule of Five guidelines [2].
| Evidence Dimension | Lipophilicity (computed logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (PubChem 2.2, 2025) |
| Comparator Or Baseline | 2-Hydroxy-1-phenylpropan-1-one (CAS 5650-40-8): measured logP = 1.25, XLogP3 = 1.3 |
| Quantified Difference | Δ logP ≈ 1.0–1.1 units; ~6–12× lower lipophilicity |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and experimentally determined logP from chemsrc |
Why This Matters
Lower lipophilicity correlates with reduced metabolic clearance risk, reduced hERG binding, and improved aqueous solubility, making the cyclopropyl acyloin a more drug-like starting scaffold for lead optimization than the phenyl analog.
- [1] PubChem CID 15388649, XLogP3 = 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/15388649 (accessed 2026-05-06). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
